molecular formula C8H17ClSi B1589767 5-Hexenyldimethylchlorosilane CAS No. 30102-73-9

5-Hexenyldimethylchlorosilane

Cat. No. B1589767
CAS RN: 30102-73-9
M. Wt: 176.76 g/mol
InChI Key: NQKBNSIOLMRTDL-UHFFFAOYSA-N
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Description

5-Hexenyldimethylchlorosilane is an organosilicon compound . It belongs to the family of alkenylchlorosilanes. This compound has applications in various fields, including material science, organic chemistry, and pharmaceuticals.


Molecular Structure Analysis

The molecular formula of 5-Hexenyldimethylchlorosilane is C8H17ClSi . It has an average mass of 176.759 Da and a monoisotopic mass of 176.078796 Da . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 5-Hexenyldimethylchlorosilane molecule .


Physical And Chemical Properties Analysis

5-Hexenyldimethylchlorosilane has a boiling point of 183-184°C, a density of 0.895 g/mL, and a refractive index of 1.4423 at 20°C . It is a liquid substance .

Scientific Research Applications

Hydrosilylation Catalyst Effect

5-Hexenylchlorosilanes, derived from 5-hexenyldimethylchlorosilane, are produced through hydrosilylation, catalyzed by platinum catalysts. Ether additives enhance the yield and regioselectivity of this process, reducing double-bond rearrangement isomers, like cis- or trans-4-hexenylchlorosilanes (Saiki, 2008).

Synthesis of Carbohydrate Linkers

5-Hexenyldimethylchlorosilane is utilized in synthesizing carbohydrate linkers. For instance, it's involved in the creation of a 2-silylethanol-based anomeric linker for carbohydrates, leading to the formation of 1-O-acyl derivatives (Wallberg et al., 1997).

Polymerization Applications

In the field of polymer science, 5-hexenyldimethylchlorosilane is a key player. It's introduced in organotitanium-mediated ethylene polymerizations to produce silane-terminated copolymers. This process demonstrates high activities and creates polymers with narrow polydispersities (Amin & Marks, 2006).

Sonochemical Reductive Coupling

The compound is also significant in sonochemical reductive coupling of dichlorosilanes containing the 5-hexenyl group. This process results in high molecular weight polymers and oligomeric fractions containing unreacted alkenyl groups (Kim & Matyjaszewski, 1989).

Safety And Hazards

5-Hexenyldimethylchlorosilane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing vapors, and keeping away from heat, open flames, and sparks .

properties

IUPAC Name

chloro-hex-5-enyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClSi/c1-4-5-6-7-8-10(2,3)9/h4H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKBNSIOLMRTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474030
Record name 5-Hexenyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, chloro-5-hexen-1-yldimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

5-Hexenyldimethylchlorosilane

CAS RN

30102-73-9
Record name Silane, chloro-5-hexen-1-yldimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Hexenyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Hexenyldimethylchlorosilane was prepared by combining 1,5-hexadiene (164 g) and 0.05 g of platinum complex ##STR3## in a flask equipped with a condenser, addition-funnel and a thermometer. Dimethylchlorosilane (92 g) was added at such a rate that the pot temperature did not rise above 40° C. The mixture was allowed to stand at room temperature for 48 hours. The product was isolated in 68% yield by distillation under reduced pressure (bp 39°-40° C./2.2 mm Hg).
Quantity
164 g
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92 g
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Synthesis routes and methods II

Procedure details

Dimethyl chlorosilane was reacted with an excess 1,5-hexadiene in the presence of a platinum catalyst to form dimethyl-5-hexenylchloro silane. Then indene was reacted with butyl lithium in a mixture of diethyl ether and tetrahydrofuran to produce the indenyl lithium salt which was then reacted with the dimethyl-5-hexenylchlorosilane to yield the omega alkenyl dimethyl indene which can be called 5-hexenyl-dimethyl-silyl-1-indene.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
CMM Motta, RK Willits, ML Becker - abstracts.biomaterials.org
… one-dimensional concentration gradient substrates were fabricated by vapor deposition using 5-hexenyldimethylchlorosilane and 25 mm2 glass slides, in a confined channel diffusion …
Number of citations: 2 abstracts.biomaterials.org
Y Ma, J Zheng, EF Amond, CM Stafford… - …, 2013 - ACS Publications
… Vinyl-terminated gradient substrates were generated by using 5-hexenyldimethylchlorosilane as chemical source with a 1 min diffusion time. Peptide OGP-thiol (5 mg/mL) was dissolved …
Number of citations: 43 pubs.acs.org
R Palkovits, D Arlt, H Stepowska, F Schüth - Microporous and Mesoporous …, 2010 - Elsevier
… Two different strategies were investigated: on the one hand functionalization of SBA-15 with 5-hexenyldimethylchlorosilane (HMCS) followed by cross-metathesis with hexenylacetate, …
Number of citations: 1 www.sciencedirect.com
J Park, AL Gomez, ML Walser, A Lin… - Physical Chemistry …, 2006 - pubs.rsc.org
… Treated SiO 2 particles coated with 5-hexenyldimethylchlorosilane were collected using vacuum filtration and stored in dry toluene after washing them with clean toluene at least three …
Number of citations: 55 pubs.rsc.org
CMM Motta, KJ Endres, C Wesdemiotis, RK Willits… - Biomaterials, 2019 - Elsevier
… A 5-hexenyldimethylchlorosilane gradient and uniform SAM of the respective peptide were used as controls. Schwann cells were seeded uniformly along the entire sample at a low …
Number of citations: 47 www.sciencedirect.com
JM Calvert, JH Georger, JM Schnur, PE Schoen… - Thin Solid Films, 1992 - Elsevier
… Films of 7-octenyldimethychlorosilane (ODMCS), 5-hexenyldimethylchlorosilane (HDMCS), and 4-aminobutyltrimethoxysilane (ABTS) were prepared by immersing the substrates into a …
Number of citations: 62 www.sciencedirect.com
MFZ Lerum, W Chen - Langmuir, 2011 - ACS Publications
… 5-Hexenyldimethylchlorosilane (0.5 mL) was introduced into the Schlenk flask with no direct contact between the reagent and the samples. Vapor-phase silanization was carried out at …
Number of citations: 38 pubs.acs.org
R Palkovits, D Arlt, H Stepowska… - Chemistry–A European …, 2009 - Wiley Online Library
… To accomplish the immobilization of a molecular catalyst, 5-hexenyldimethylchlorosilane (HMCS) was reacted with a 5,5′-dichloro,6,6′-dihexenoxybiphenyl-2,2′-diyl)bis(…
Y Pan, J Jiang, Y Zhang - Industrial & engineering chemistry …, 2012 - ACS Publications
… An analysis of residuals showed that octaphenylcyclotetrasiloxane, silane, and 5-hexenyldimethylchlorosilane were provided with higher prediction errors, whose prediction error were …
Number of citations: 7 pubs.acs.org
Y Ma, GM Policastro, Q Li, J Zheng, R Jacquet… - …, 2016 - ACS Publications
… Subsequently, a chemical concentration gradient of 5-hexenyldimethylchlorosilane was deposited in the [Y] direction following a 90 rotation of the substrate. Following the formation of …
Number of citations: 25 pubs.acs.org

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